(E)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone Oxime
Overview
Description
(E)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone Oxime is a complex organic compound that features a combination of phenolic, piperidinyl, and oxime functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone Oxime typically involves multiple steps:
Formation of the Phenolic Component: The starting material, 5-methoxyphenol, is often synthesized through the methylation of hydroquinone.
Piperidinyl Methanone Formation: The piperidinyl methanone moiety is introduced via a reaction between piperidine and a suitable acylating agent, such as benzyl chloroformate.
Oxime Formation: The final step involves the formation of the oxime group through the reaction of the ketone with hydroxylamine under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone Oxime can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The oxime group can be reduced to amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and hydroxylamines.
Substitution: Various substituted phenols.
Scientific Research Applications
Chemistry
In organic synthesis, (E)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone Oxime is used as an intermediate for the synthesis of more complex molecules.
Biology
This compound can be used in the study of enzyme inhibition, particularly those enzymes involved in the metabolism of phenolic compounds.
Medicine
Industry
Used in the production of specialty chemicals and as a precursor for various industrially relevant compounds.
Mechanism of Action
The mechanism by which (E)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone Oxime exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The phenolic group can participate in hydrogen bonding, while the piperidinyl and oxime groups can interact with various biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone
- (E)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone Hydrazone
Uniqueness
(E)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone Oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
benzyl 4-[(E)-N-hydroxy-C-(2-hydroxy-4-methoxyphenyl)carbonimidoyl]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-27-17-7-8-18(19(24)13-17)20(22-26)16-9-11-23(12-10-16)21(25)28-14-15-5-3-2-4-6-15/h2-8,13,16,24,26H,9-12,14H2,1H3/b22-20+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXRTLYHQCREKX-LSDHQDQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=NO)C2CCN(CC2)C(=O)OCC3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C(=N/O)/C2CCN(CC2)C(=O)OCC3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101109656 | |
Record name | 1-Piperidinecarboxylic acid, 4-[(hydroxyimino)(2-hydroxy-4-methoxyphenyl)methyl]-, phenylmethyl ester, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101109656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84163-47-3 | |
Record name | 1-Piperidinecarboxylic acid, 4-[(hydroxyimino)(2-hydroxy-4-methoxyphenyl)methyl]-, phenylmethyl ester, (E)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84163-47-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinecarboxylic acid, 4-[(hydroxyimino)(2-hydroxy-4-methoxyphenyl)methyl]-, phenylmethyl ester, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101109656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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